

DDR2-IN-1: A Technical Guide to Target Engagement and Binding Kinetics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding characteristics of **DDR2-IN-1**, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2). This document summarizes available quantitative data, details relevant experimental protocols for characterization, and visualizes key biological and experimental processes.

Core Concepts: Target Engagement and Binding Kinetics

Understanding the interaction of a small molecule inhibitor with its protein target is fundamental to drug development. Target engagement confirms that the molecule physically interacts with its intended target in a relevant biological context, such as within a cell. Binding kinetics provides a quantitative description of this interaction, detailing the rates of association and dissociation, which ultimately determine the inhibitor's affinity and residence time on the target.

Quantitative Data for DDR2-IN-1

DDR2-IN-1, also known as ALW-II-49-7, has been characterized primarily by its half-maximal inhibitory concentration (IC50), a measure of its potency in inhibiting the enzymatic activity of DDR2. The available data from various sources is summarized below.



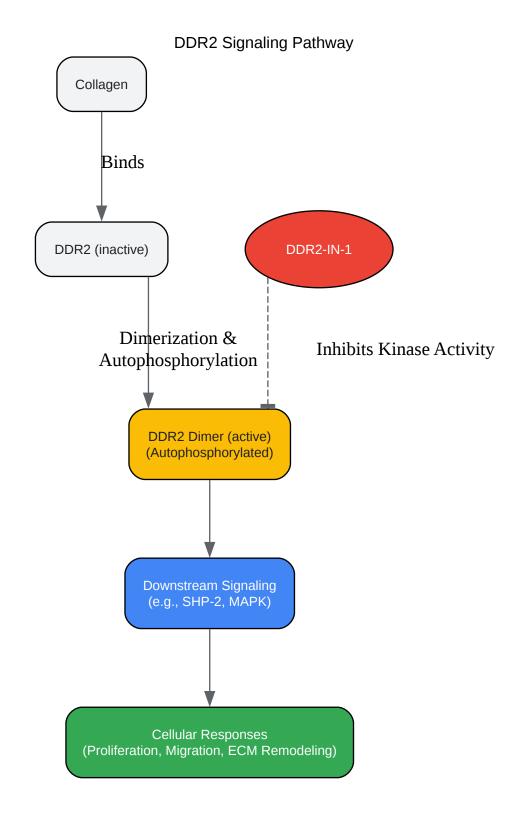
Compound Name	Target	Assay Type	Reported IC50/EC50	Reference
DDR2-IN-1	DDR2	Biochemical Assay	26 nM	[1]
ALW-II-49-7	DDR2	Biochemical Assay	18.6 nM	[2]
ALW-II-49-7	DDR1	Biochemical Assay	12.4 nM	[2]
ALW-II-49-7	EphB2	Cellular Assay	40 nM	[3]

Note: While IC50 values are crucial for determining potency, specific binding kinetics parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for **DDR2-IN-1** with DDR2 are not readily available in the public domain as of the latest literature search. The experimental protocols outlined in this guide are the standard methods used to determine these valuable parameters.

Signaling Pathway of DDR2

DDR2 is a receptor tyrosine kinase that is activated by collagen.[4] Upon collagen binding, DDR2 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that plays a role in cellular processes such as proliferation, migration, and extracellular matrix remodeling.[4]





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Caption: A simplified diagram of the DDR2 signaling pathway.



Experimental Protocols

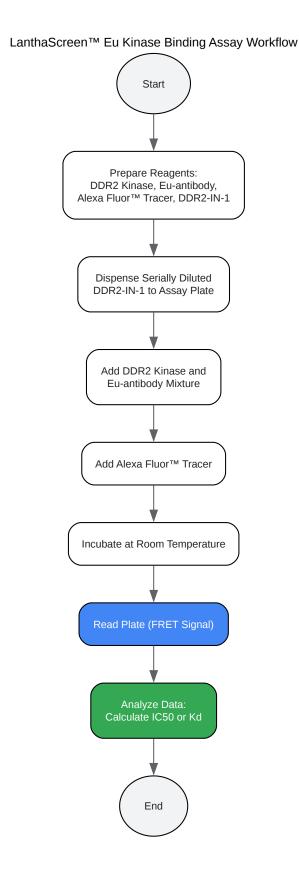
The following are detailed methodologies for key experiments used to characterize the target engagement and binding kinetics of kinase inhibitors like **DDR2-IN-1**.

LanthaScreen[™] Eu Kinase Binding Assay for IC50 and Kd Determination

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.

Experimental Workflow:





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Caption: Workflow for the LanthaScreen™ kinase binding assay.



Detailed Methodology:

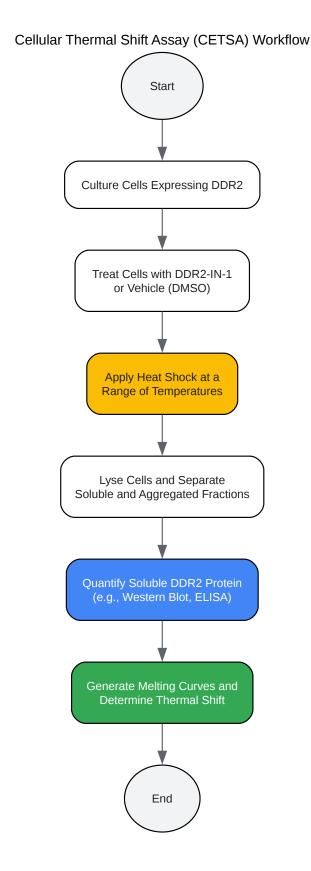
- Reagent Preparation: Prepare a solution of the DDR2 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Inhibitor Dilution: Perform a serial dilution of DDR2-IN-1 in DMSO, and then dilute further in the kinase buffer.
- Assay Plate Setup: Add the diluted **DDR2-IN-1** to the wells of a low-volume 384-well plate.
- Kinase/Antibody Addition: Add the premixed solution of DDR2 kinase and Eu-labeled antibody to each well.
- Tracer Addition: Add the Alexa Fluor™ tracer to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
- Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
 against the logarithm of the inhibitor concentration and fit the data to a sigmoidal doseresponse curve to determine the IC50. For Kd determination, the assay is performed at
 varying concentrations of the tracer.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.

Experimental Workflow:





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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).



Detailed Methodology:

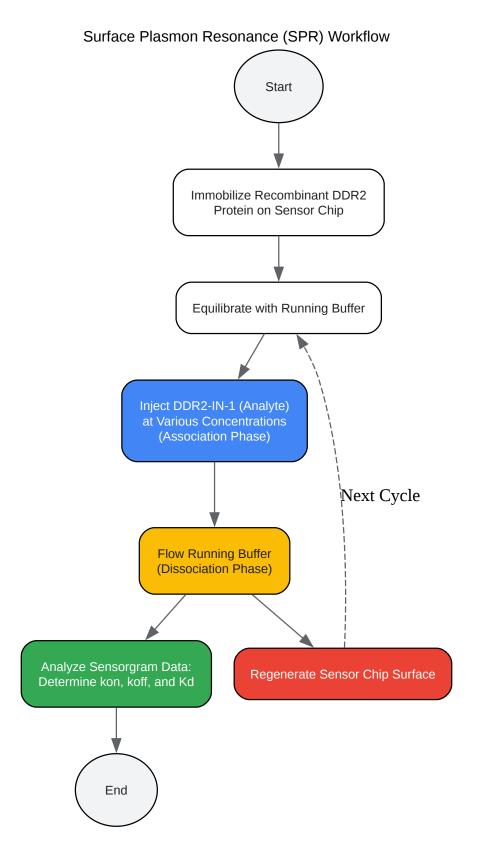
- Cell Treatment: Treat cultured cells expressing DDR2 with either DDR2-IN-1 at the desired concentration or a vehicle control (e.g., DMSO) for a specific duration.
- Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).
- Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
- Separation of Fractions: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
- Protein Detection: Analyze the amount of soluble DDR2 in the supernatant at each temperature using a protein detection method such as Western blotting or ELISA.
- Data Analysis: Plot the amount of soluble DDR2 as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the DDR2-IN-1-treated sample indicates target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique to measure the real-time interaction between a ligand and an analyte, allowing for the determination of kon, koff, and Kd.

Experimental Workflow:





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